N-(2-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-7-5-4-6-9(10)17/h4-7H,8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYYIPJDHACBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the fluorophenyl intermediate:
Synthesis of the purine derivative: The purine core is synthesized through a series of reactions involving the condensation of appropriate precursors.
Coupling reaction: The fluorophenyl intermediate is coupled with the purine derivative using a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. For instance:
- In vitro Studies : Research has demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in DNA replication and repair processes.
Antiviral Properties
The compound has shown promise as an antiviral agent. Its structural features suggest potential activity against viral infections by:
- Targeting Viral Enzymes : Similar compounds have been shown to inhibit viral polymerases and proteases.
- Case Study : A study on related dioxopurine derivatives revealed their effectiveness against RNA viruses, suggesting a possible application for this compound in treating viral infections.
Neuroprotective Effects
The neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases such as Alzheimer's disease.
- Mechanism : The compound may exert its effects by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells.
- Research Findings : Animal models have shown that administration of similar compounds leads to improved cognitive function and reduced neuronal damage.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is another area of interest.
- Clinical Implications : Compounds with similar structures have been evaluated for their ability to reduce inflammation markers in chronic inflammatory diseases.
Enzyme Inhibition Studies
This compound can serve as a valuable tool in biochemical research for studying enzyme inhibition.
Data Table: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Enzyme X | 0.5 | |
| Compound B | Enzyme Y | 0.8 | |
| N-(2-fluorophenyl)-... | Enzyme Z | TBD | TBD |
Structural Studies
The unique structure of this compound allows for detailed structural studies using techniques like X-ray crystallography.
Case Study: Crystallographic Analysis
A recent study focused on the crystallization of a related dioxopurine compound demonstrated its binding affinity to target proteins through structural analysis. This method can be applied to this compound to elucidate its interaction mechanisms at the molecular level.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
This analog replaces the 2-fluorophenyl group with a 3-(trifluoromethyl)phenyl substituent. Computational modeling using tools like UCSF Chimera (a molecular visualization system) reveals that the trifluoromethyl group may hinder access to hydrophobic binding pockets compared to the smaller fluorine substituent .
Peptide-Mimetic Acetamides ()
Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (compound e) and derivatives (f, g, h) feature peptide-like backbones with hydroxy, amino, or formamido groups. These structures contrast sharply with the purine-thioacetamide scaffold of the target compound, suggesting divergent therapeutic applications. While the peptide analogs may target proteases or antimicrobial pathways, the purine-based design of the target compound implies kinase inhibition or nucleotide mimicry .
Pesticide Acetamides ()
Examples like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) prioritize chloro and alkyl substitutions for herbicidal activity. These compounds exhibit higher logP values (3.5–4.2) compared to the target compound (estimated logP ~2.8), reflecting greater hydrophobicity suited for plant membrane penetration.
Structural and Functional Data Table
Key Research Findings
Substituent Effects : The 2-fluorophenyl group in the target compound optimizes steric and electronic interactions compared to bulkier substituents (e.g., 3-trifluoromethylphenyl), enhancing selectivity for hypothetical kinase targets .
Thioacetamide Linkage : Critical for maintaining conformational flexibility and sulfur-mediated hydrogen bonding, a feature shared with both pharmaceutical and pesticidal analogs .
Purine Core Uniqueness : The 1,3,9-trimethylpurine-dioxo moiety distinguishes the target compound from peptide-mimetic and pesticidal acetamides, suggesting a niche mechanism of action .
Methodological Considerations
- Structural Analysis : Tools like UCSF Chimera enable 3D visualization of the thioacetamide bridge and fluorine’s role in binding pocket interactions .
Biological Activity
N-(2-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C17H17FN5O5S
- Molecular Weight : 429.4 g/mol
- IUPAC Name : this compound
The presence of the fluorophenyl group and the purine derivative suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds similar to this compound may interact with purinergic receptors. These receptors are known to play significant roles in various physiological processes including:
- Cell Signaling : Activation of purinergic receptors can influence intracellular signaling pathways involving calcium ions and protein kinases.
- Inflammation Modulation : Purinergic signaling is implicated in inflammatory responses and immune system regulation .
- Neurological Effects : Some studies suggest that purine derivatives can affect neurotransmission and may have implications for neurodegenerative diseases .
Antitumor Activity
Recent studies have explored the antitumor potential of purine derivatives. For instance:
- In Vitro Studies : Compounds structurally related to this compound showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antiviral Properties
Purinergic compounds have also been investigated for their antiviral properties:
- Mechanism : By modulating nucleotide metabolism and interfering with viral replication mechanisms, these compounds may exhibit antiviral activity against certain pathogens .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of similar compounds:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(2-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s core structure suggests a multi-step synthesis involving sulfanyl linkage formation between the purinone and acetamide moieties. A reflux-based acetylation approach (e.g., acetic anhydride with sulfonamide intermediates, as in ) can be adapted. Optimization may involve temperature control (reflux vs. room temperature), solvent selection (ethanol for crystallization), and purification via slow evaporation . Monitoring by TLC or HPLC is critical to isolate intermediates.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze aromatic protons (δ 6.5–8.0 ppm for fluorophenyl) and methyl groups (δ 1.5–3.0 ppm for purinone) to confirm substitution patterns .
- FTIR : Verify carbonyl stretches (1650–1750 cm⁻¹ for acetamide and purinone dioxo groups) and C–S bonds (600–700 cm⁻¹) .
- Mass Spectrometry : Use HRMS to validate the molecular ion peak and fragmentation patterns.
Q. How can X-ray crystallography resolve ambiguities in molecular geometry, such as bond angles or torsion angles?
- Methodological Answer : Single-crystal X-ray diffraction (as in and ) can determine precise bond lengths (e.g., C=O, C–S) and torsion angles (e.g., nitro/purinone group planarity deviations). Refinement with riding models for H-atoms and analysis of intermolecular interactions (e.g., C–H···O hydrogen bonds) ensures accuracy .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, MESP) can predict electronic properties and reactive sites for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer potential. Molecular Electrostatic Potential (MESP) surfaces (as in ) identify nucleophilic/electrophilic regions, guiding derivatization strategies . Software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets is recommended.
Q. How can researchers address contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Dose-Response Variability : Standardize assays using cell lines with consistent expression profiles (e.g., kinase targets linked to the purinone scaffold).
- Solubility Effects : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Control Experiments : Include structurally related analogs (e.g., ’s purinone derivatives) to isolate substituent-specific effects.
Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of the fluorophenyl and purinone moieties?
- Methodological Answer :
- Analog Synthesis : Replace the 2-fluorophenyl group with chloro/cyano variants (see and ) to assess electronic effects.
- Purinone Modifications : Introduce substituents at the 1,3,9-methyl positions (as in ) to study steric vs. electronic contributions.
- Biological Assays : Test analogs against enzymatic targets (e.g., kinases, phosphodiesterases) using fluorescence polarization or SPR binding assays.
Q. How can hydrogen-bonding networks and crystal packing influence the compound’s stability and solubility?
- Methodological Answer : Analyze intermolecular interactions (e.g., N–H···O, C–H···O) via crystallographic data ( ). Solubility can be modulated by disrupting packing through co-crystallization with hydrophilic counterions (e.g., sodium acetate) . Thermogravimetric analysis (TGA) and DSC assess thermal stability linked to crystal lattice energy.
Methodological Notes for Data Contradictions
- Crystallographic Refinement Issues : If bond lengths deviate from expected ranges (e.g., C–S vs. C–O), re-examine data for twinning or disorder using software like SHELXL .
- Spectroscopic Anomalies : Conflicting NMR peaks may arise from dynamic processes (e.g., rotamers). Variable-temperature NMR or NOESY can resolve these .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
